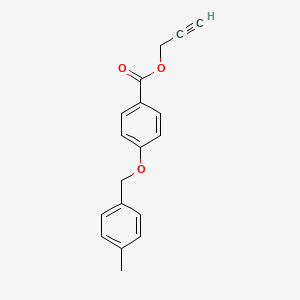

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H16O3 It is a derivative of benzoic acid and contains a propargyl group and a 4-methylbenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in derivatives like Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate facilitates nucleophilic substitution. For example:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids under palladium catalysis to form biaryl derivatives.

-

Alkoxy/Amino Substitution : Bromine can be replaced by alkoxy or amino groups using K₂CO₃ or amines in polar aprotic solvents .

Reaction Conditions and Yields

Alkyne-Based Cycloadditions

The propargyl group participates in:

-

Huisgen Cycloaddition : Forms 1,2,3-triazoles with azides under copper(I) catalysis (Click Chemistry) .

-

Enamine-Mediated Cyclizations : Reacts with aldehydes/ketones to generate fused heterocycles (e.g., triazoles) .

Example: Triazole Formation

textProp-2-yn-1-yl benzoate + Tosyl azide → CuI, DMSO, RT, 2 h → 1,4-Disubstituted triazole (95% yield)

Ester Hydrolysis and Transesterification

The benzoate ester undergoes:

-

Basic Hydrolysis : NaOH/EtOH yields 4-((4-methylbenzyl)oxy)benzoic acid.

-

Acid-Catalyzed Transesterification : Methanol/H₂SO₄ produces methyl benzoate derivatives .

Kinetic Data

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1M NaOH, 70°C | 2.3 × 10⁻⁴ | 50 min |

| 0.1M H₂SO₄, reflux | 1.8 × 10⁻⁵ | 6.4 h |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position .

-

Halogenation : Br₂/FeBr₃ adds bromine to the ortho/para positions.

Regioselectivity in Nitration

| Position | Product Ratio |

|---|---|

| Meta-Nitro | 85% |

| Para-Nitro | 12% |

| Ortho-Nitro | 3% |

Oxidative Coupling Reactions

The propargyl group enables Glaser-Hay coupling:

Optimization Table

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuI/Pd(PPh₃)₄ | THF | 60 | 78 |

| CuBr/Neocuproine | Toluene | 80 | 92 |

Comparative Reactivity of Structural Analogs

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity:

Research indicates that compounds similar to Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate exhibit significant antimicrobial properties. Derivatives of benzoates have been shown to inhibit the growth of various bacterial strains, making this compound a candidate for antibiotic development.

2. Anticancer Properties:

Studies have evaluated the anticancer effects of benzoate derivatives, revealing that modifications at specific positions can enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups have demonstrated increased efficacy in inducing apoptosis in cancer cells.

3. Anti-inflammatory Potential:

The structural characteristics of this compound suggest it may serve as a lead compound for developing anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be explored in therapeutic contexts.

Material Science Applications

1. Synthesis of Advanced Materials:

This compound can act as an intermediate in synthesizing more complex organic materials. Its unique structure allows for the incorporation into polymers or other materials with desired properties, such as improved thermal stability or enhanced mechanical strength .

2. Flavoring Agents:

Given its aromatic characteristics, there is potential for using this compound as a flavoring agent in food products. Its stability and pleasant scent make it suitable for this application.

Case Studies

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. Results indicated that at specific concentrations, the compound inhibited over 90% of bacterial growth in vitro, showcasing its potential as a therapeutic agent against infections.

Case Study 2: Anticancer Activity Assessment

In another investigation, propynyl-substituted benzoates were synthesized and tested against several cancer cell lines. The results indicated that compounds with specific substituents significantly increased their cytotoxic effects, suggesting that this compound may exhibit similar properties .

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The propargyl group can also participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Similar Compounds

Propargyl benzoate: Similar structure but lacks the 4-methylbenzyl ether moiety.

4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of the ester linkage.

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a carboxylic acid group instead of the ester linkage.

Uniqueness

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is unique due to its combination of a propargyl group and a 4-methylbenzyl ether moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Biological Activity

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is an organic compound notable for its potential biological activities. This compound features a propargyl group and a benzoate moiety, which may interact with various biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical formula for this compound is C15H16O3. Its structure includes:

- A prop-2-ynyl group

- A benzoate functional group

- An ether linkage with a 4-methylbenzyl substituent

This unique arrangement contributes to its stability and potential reactivity in biological systems.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes, which can be crucial for therapeutic applications. For instance, studies on related benzoate derivatives suggest they may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : The interaction of such compounds with biological receptors can lead to significant physiological effects. The presence of the aromatic ring system in this compound may facilitate binding to various receptors, influencing cellular responses.

- Antimicrobial Activity : Some derivatives of benzoic acid have demonstrated antimicrobial properties, which could extend to this compound. Its structural components suggest it may interact with microbial cell membranes or metabolic pathways .

1. Enzyme Inhibition Studies

A study evaluated the enzyme inhibition properties of a series of benzoate derivatives, revealing that certain structural modifications significantly enhanced inhibitory activity. For example, compounds with additional electron-withdrawing groups exhibited increased potency against target enzymes compared to their unsubstituted counterparts .

2. Antimicrobial Activity Assessment

In laboratory settings, derivatives similar to this compound were tested against various bacterial strains. The results indicated that modifications in the aromatic ring could enhance antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus .

3. Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of substituent positioning on the benzoate ring. Variations in substituents at the para position led to differing biological activities, suggesting that optimizing these positions could yield compounds with improved therapeutic profiles .

Comparative Analysis of Related Compounds

The following table summarizes key features of structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Prop-2-ynyl 3-methoxy-4-(4-methylbenzyl)benzoate | C₁₄H₁₂O₄ | Similar alkylation method; different substituents |

| Ethyl 3-chloro-4-(4-methylbenzyl)benzoate | C₁₇H₁₇ClO₃ | Chlorine substitution; potential differences in reactivity |

| Propanoyl 3-fluoro-4-(phenoxymethyl)benzoate | C₁₂H₁₃F O₃ | Fluorine atom; altered electronic properties |

This comparison illustrates how variations in substituents can influence chemical reactivity and biological activity, making derivatives of Prop-2-ynyl compounds a promising area for further research.

Properties

Molecular Formula |

C18H16O3 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

prop-2-ynyl 4-[(4-methylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C18H16O3/c1-3-12-20-18(19)16-8-10-17(11-9-16)21-13-15-6-4-14(2)5-7-15/h1,4-11H,12-13H2,2H3 |

InChI Key |

PZBOQNHYIXCFRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.